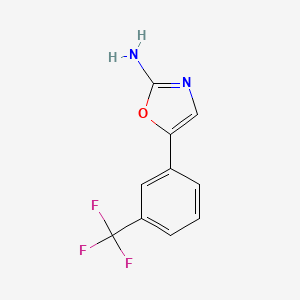

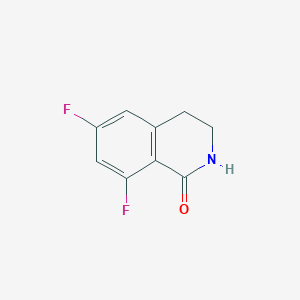

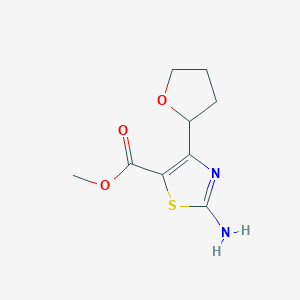

6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one

Übersicht

Beschreibung

6,8-Difluoro-3,4-dihydro-2H-isoquinolin-1-one, also known as DFDIQ, is a synthetic compound that has been used in various scientific research applications. It is a heterocyclic compound with an aromatic ring system that is composed of a nitrogen atom, two oxygen atoms, and three carbon atoms. DFDIQ is a versatile compound that can be used in a variety of experiments, including biochemical, physiological, and pharmacological studies.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Pathways for Synthesis of Dihydroisoquinolines : Research demonstrates methods for synthesizing substituted dihydroisoquinolines, including those with perfluoroalkyl derivatives, through reactions involving 1-methylthio-3,4-dihydroisoquinolines (Glushkov et al., 2000).

- Cascade Synthesis Approaches : Studies have developed cascade synthesis approaches for various fluorinated isoquinolines, showcasing efficient methods to synthesize these compounds (Liu et al., 2013).

- Superacidic Activation and Electrophilic Reactions : Investigations into the activation of isoquinolinols in superacidic conditions reveal selective ionic hydrogenation and condensation reactions, leading to various dihydroisoquinolinones (Koltunov et al., 2002).

Chemical Transformations and Rearrangements

- BF3-Promoted Synthesis : Research reports on boron trifluoride etherate-catalyzed synthesis of diarylhexahydrobenzo[f]isoquinolines, demonstrating novel rearrangement reactions (Chang et al., 2010).

- Difluorohydration of β-Alkynyl Ketones : Studies have established a catalytic difluorohydration method for β-alkynyl ketones, providing an efficient pathway to difluoride dicarbonyls, some of which can be converted into difluorinated isoquinolines (Zhu et al., 2017).

Novel Synthesis Pathways

- Synthesis of Difluoro-Benz Isoquinoline Diones : Methods for synthesizing difluoro-benz isoquinoline diones have been developed, highlighting the potential for producing structurally diverse compounds (Krapcho & Ellis, 1998).

- Visible-Light-Induced Cyclization of Alkenes : Research has developed a visible-light-induced method for carboperfluoroalkylation of alkenes to produce perfluorinated isoquinolinediones (Tang et al., 2015).

Structural Analysis and Applications

- Structure Analysis of Egenine : Studies have conducted structural analysis of compounds like egenine, which includes dihydro isoquinoline derivatives, providing insights into their molecular configurations (Dokurno et al., 1993).

Applications in Organic Synthesis

- Synthesis of Hydroxy-Isoquinolinones : Research has explored methods to synthesize hydroxy-isoquinolinones, demonstrating the potential applications of these compounds in organic synthesis (Wei-yi, 2006).

- Cascade Bond Formation Reactions : Studies have reported on metal-free reactions involving diynes and isoquinoline N-oxides, leading to the formation of various dihydroisoquinolines through cascade bond formation (Zhang et al., 2017).

Wirkmechanismus

While specific information on the mechanism of action of 6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one is not available, one of the derivatives of 3,4-dihydroisoquinolin-1(2H)-one was found to exhibit antioomycete activity against Pythium recalcitrans. The mode of action might be the disruption of the biological membrane systems of P. recalcitrans .

Eigenschaften

IUPAC Name |

6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c10-6-3-5-1-2-12-9(13)8(5)7(11)4-6/h3-4H,1-2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXCEHXNZXFSQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=C(C=C2F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B3009361.png)

![2-chloro-N-cyclopropyl-4-[(prop-2-yn-1-yl)amino]benzamide](/img/structure/B3009370.png)

![5-(4-Methoxyphenyl)-4-(3-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine](/img/structure/B3009376.png)

![6-(2,6-Dichlorobenzyl)-2-(3,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3009377.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B3009379.png)